Dipotassium hydrogen phosphate

Catalog No.
S576299
CAS No.
7758-11-4
M.F
H3KO4P
M. Wt
137.094 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium hydrogen phosphate

CAS Number

7758-11-4

Product Name

Dipotassium hydrogen phosphate

IUPAC Name

dipotassium;hydrogen phosphate

Molecular Formula

H3KO4P

Molecular Weight

137.094 g/mol

InChI

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

PJNZPQUBCPKICU-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[K+].[K+]

Solubility

Freely soluble in water. Insoluble in ethanol
Very sol in water; 100 g dissolves rapidly & completely in 67 g cold water
Slightly sol in alcohol

Synonyms

dipotassium hydrogen phosphate, K2HPO4, KD2PO4, potassium acid phosphate, potassium dideuterium phosphate, potassium dihydrogen phosphate, potassium monohydrogen phosphate, potassium phosphate, potassium phosphate (K-H2PO4), potassium phosphate (K-H3PO4(1:2)), potassium phosphate (K2-HPO4), potassium phosphate (K3-PO4), potassium phosphate, dibasic, potassium phosphate, monobasic, potassium phosphate, unspecified form

Canonical SMILES

OP(=O)(O)O.[K]

Buffering Agent:

  • One of the most common uses of dipotassium hydrogen phosphate is as a buffer in biological solutions. Buffers help maintain a constant pH, which is crucial for many biological processes. K₂HPO₄, along with its conjugate acid, potassium dihydrogen phosphate (KH₂PO₄), forms a buffer system known as the phosphate buffer system, which is widely used in various research areas, including:
    • Cell biology: Maintaining optimal pH for studying cellular processes like enzyme activity and protein function )
    • Biochemistry: Creating suitable environments for studying enzymes, proteins, and other biomolecules Source: Thermo Fisher Scientific product page on "Potassium Hydrogen Phosphate":
    • Molecular biology: Maintaining appropriate pH for experiments involving DNA, RNA, and other nucleic acids Source: Sigma-Aldrich product page on "Dipotassium Phosphate":

Nutrient Source:

  • K₂HPO₄ is a source of both potassium (K⁺) and phosphate (PO₄³⁻), essential elements for various biological functions. Researchers use it in:
    • Cell culture media: Providing essential nutrients for growing cells in a laboratory setting Source: Merck product page on "Potassium Phosphate Dibasic":
    • Microbiology: Studying the growth and metabolism of microorganisms Source: HiMedia product page on "Dipotassium Hydrogen Phosphate":

Other Applications:

  • K₂HPO₄ finds applications in various other scientific research areas, including:
    • Chromatography: As a buffer or eluent in separation techniques Source: Sigma-Aldrich product page on "Dipotassium Hydrogen Phosphate":
    • Protein purification: As a component in certain protein purification protocols Source: GE Healthcare product page on "Potassium Phosphate Dibasic":

Physical Description

Dry Powder; Liquid, Other Solid; Pellets or Large Crystals; Liquid
Colourless or white granular powder, crystals or masses; deliquescent substance, hygroscopic
White partially hygroscopic solid; [Merck Index] Colorless or white odorless solid; Hygroscopic; [CHEMINFO] White odorless granules; [MSDSonline]

Color/Form

White crystals
Colorless or white granules or powde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

136.94060206 g/mol

Monoisotopic Mass

136.94060206 g/mol

Heavy Atom Count

6

Melting Point

Decomp

UNII

CI71S98N1Z

Related CAS

66923-00-0

GHS Hazard Statements

Aggregated GHS information provided by 1111 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 512 of 1111 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 599 of 1111 companies with hazard statement code(s):;
H315 (81.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (17.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dipotassium phosphate is used in imitation dairy creamers, dry powder beverages, mineral supplements, and starter cultures as an additive. It is used in non-dairy creamers to prevent coagulation. Dipotassium phosphate is also used to make buffer solutions and it is used in the production of trypticase soy agar which is used to make agar plates for culturing bacteria.

Therapeutic Uses

CATHARTIC
Factors affecting calcium-phosphate solubility in parenteral nutrition solutions used in neonates were studied. Six neonatal parenteral nutrition solutions were prepared using either Aminosyn or FreAmine II and various amino acid and dextrose concentrations. Phosphorus (as mono- and dibasic potassium phosphate) and calcium (as 10% calcium gluconate) were added in concentrations of calcium 2.5-100 meq/l and phosphorus 2.5-100 mmol/l. Duplicate samples were prepared and analyzed either after they were heated in a water bath (37 °C) for 20 min or after 18 hr at 25 °C followed by 30 min in a water bath (37 °C). Precipitation was detected visually and spectrophotometrically, and pH was measured. Lipid emulsion was added to 2 FreAmine II solutions in a ratio of 7.5:1 (parenteral nutrition solution:lipid) and the resulting pH was measured. Time and temperature affected calcium-phosphate solubility in all solutions tested. Precipitation curves of amount of calcium versus amount of phosphate added were prepared for each solution. Amino acid and dextrose concentrations affected the pH of the solutions, and when a lipid emulsion was added, the pH rose more in the 1% than in the 2% FreAmine II solution. In selected solutions, as much as 120 mg/kg/day calcium and 55 mg/kg/day phosphate can be administered, approximating daily third trimester accumulation of these minerals. Use of the precipitation curves in this paper, with attention to their limitations, should aid in the safe delivery of calcium and phosphorus IV to neonates.
SALINE BULK CATHARTIC

Pharmacology

Phosphate is a major intracellular anion which participates in providing energy for metabolism of substances and contributes to important metabolic and enzymatic reactions in almost all organs and tissues. Phosphate exerts a modifying influence on calcium concentrations, a buffering effect on acid-base equilibrium, and has a major role in the renal excretion of hydrogen ions.
Potassium Phosphate, Dibasic is the dipotassium form of phosphoric acid, that can be used as an electrolyte replenisher and with radio-protective activity. Upon oral administration, potassium phosphate is able to block the uptake of the radioactive isotope phosphorus P 32 (P-32).

MeSH Pharmacological Classification

Cariostatic Agents

Mechanism of Action

Once phosphate gains access to the body fluids and tissues, it exerts little pharmacological effect. If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted. If large amounts are given by this route, much of it may escape absorption. Because this property leads to a cathartic action, phosphate salts are employed as mild laxatives.
Once phosphate gains access to the body fluids and tissues, it exerts little pharmacological effect. If the ion is introduced into the intestine, the absorbed phosphate is rapidly excreted. If large amounts are given by this route, much of it may escape absorption. Because this property leads to a cathartic action, phosphate salts are employed as mild laxatives. Inorganic phosphate poisoning following ingestion of laxatives that contain phosphate salts has been reported in adults and children. Ingestion of large amounts of sodium dihydrogen phosphate lowers urinary pH. If excessive phosphate salts are introduced intravenously or orally, they may prove toxic by reducing the concentration of Ca 2+ in the circulation and from the precipitation of calcium phosphate in soft tissues. /Phosphates/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7758-11-4

Absorption Distribution and Excretion

Potassium salts are well absorbed from gastro intestinal tract. Net phosphorus absorption may occur in the small intestine in some species but is primarily a function of the colon in horses.
Potassium is excreted primarily by kidney.
Distribution is largely intracellular, but it is the intravascular concentration that is primarily responsible for toxicity.
Phosphates are rapidly cleared by dialysis.
POTASSIUM SALTS ARE WELL ABSORBED FROM THE GASTROINTESTINAL TRACT. ... POTASSIUM IS EXCRETED PRIMARILY BY THE KIDNEY. /POTASSIUM SALTS/
Net phosphorus absorption may occur in the small intestine in some species but is primarily a function of the colon in horses. /SRP: Phosphates/
/Ortho/ phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract. Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport. In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine. In growing children, phosphate balance is positive. Concentrations of phosphate in plasma are higher in children than in adults. This "hyperphosphatemia" decreases the affinity of hemoglobin for oxygen and is hypothesized to explain the physiological "anemia" of childhood. /Phosphates/

Metabolism Metabolites

Phosphate is a major intracellular anion which participates in providing energy for metabolism of substances and contributes to important metabolic and enzymatic reactions in almost all organs and tissues.

Wikipedia

Dipotassium phosphate

Drug Warnings

Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients).
Phosphate should not be given to patients with impaired renal function or hyperphosphatemia. They should not be given to patients with alkaline urine due to urinary tract infections because increased calcium and phosphate concentrations in the alkaline urine increase the risk of calcium phosphate stones.
Intravenous administration of phosphates is dangerous. Hypocalcemia, hypotension and shock, myocardial infarction, tetany, and acute renal failure have occurred, and deaths have been reported. Deposition of calcium phosphate in the kidney, heart, lung, and blood vessels also may be fatal. For these reasons, intravenous therapy is not justified in the treatment of hypercalcemia. Phosphates should not be administered to patients with impaired renal function or hyperphosphatemia. They also should not be given to patients with alkaline urine due to urinary tract infections because increased calcium and phosphate concentrations in the alkaline urine increase the risk of calcium phosphate stones. Phosphate should be given as the potassium rather than the sodium salt because the latter causes volume expansion and inhibits phosphate reabsorption, thus negating the therapeutic effect. /Phosphate salt/
The most common adverse effect of phosphate salts is diarrhea. Patients with kidney stones may pass old stones when phosphate therapy is started and should be warned of this possibility. Phosphates are contraindicated in patients with infected stones and in those with renal function less than 30% of normal. /Orthophosphates/

Biological Half Life

In healthy children with phosphate overdose, half-life was 4.8 to 10.6 hours, and was prolonged to 17 hours in a child with renal insufficiency.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

BY REACTING POTASSIUM CARBONATE OR POTASSIUM HYDROXIDE WITH PHOSPHORIC ACID.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Utilities
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Primary Metal Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Petrochemical Manufacturing
Phosphoric acid, potassium salt (1:2): ACTIVE
THE PROPERTIES OF /POTASSIUM PHOSPHATE/ ... DI-SALTS GIVE THEM EXCELLENT POTENTIAL AS FERTILIZERS, BUT HERETOFORE THEY HAVE RECEIVED SCANT ATTENTION BY THE INDUSTRY BECAUSE OF HIGH COSTS OF PRODUCTION.
... CAN INACTIVATE METALLIC IONS, WHICH ARE CAPABLE OF INTERFERING WITH NECESSARY FOOD-PROCESSING REACTIONS ... /INACTIVATION IS/ EITHER BY PPTN & REMOVING THEM FROM INTERFERENCE WITH DESIRED FOOD-PROCESSING REACTIONS OR BY COMPLEXING & MAINTAINING THEM IN SOL, BOUND STATE. /PHOSPHATES/

Storage Conditions

Potassium phosphates injection should be stored at controlled room temperature. /Potassium phosphates/

Dates

Modify: 2023-08-15
Pubchem
Toxnet
MSDS

Explore Compound Types